4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes a purine-imidazole fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine-imidazole core, followed by the introduction of the oxolan-2-ylmethyl and prop-2-enyl groups. Key steps may include:
Formation of the purine-imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the oxolan-2-ylmethyl group can be done via alkylation reactions, while the prop-2-enyl group can be introduced through allylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted purine-imidazole compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antiviral, anticancer, or antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
- 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Uniqueness
4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both oxolan-2-ylmethyl and prop-2-enyl groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-7-20-15(23)13-14(19(3)17(20)24)18-16-21(11(2)9-22(13)16)10-12-6-5-8-25-12/h4,9,12H,1,5-8,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMCXPWNPLCTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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